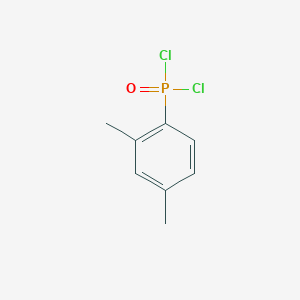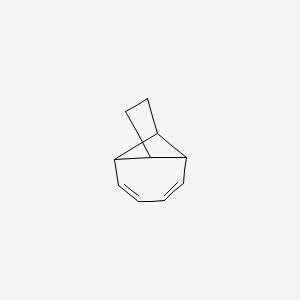
Tricyclo(5.3.0.02,8)deca-3,5-diene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tricyclo(53002,8)deca-3,5-diene is a polycyclic hydrocarbon with the molecular formula C10H12 It is characterized by its unique tricyclic structure, which includes multiple rings and double bonds
Preparation Methods
Synthetic Routes and Reaction Conditions
Tricyclo(5.3.0.02,8)deca-3,5-diene can be synthesized through the liquid-phase hydrogenation of dicyclopentadiene. This process involves the use of a palladium on alumina (Pd/γ-Al2O3) catalyst in heptane at 76°C. The reaction proceeds via the intermediate formation of endo-tricyclo(5.2.1.02,6)dec-3-ene, ultimately yielding endo-tricyclo(5.2.1.02,6)decane .
Industrial Production Methods
Industrial production of this compound typically involves large-scale hydrogenation processes. These processes are optimized for high yield and selectivity, ensuring the efficient conversion of dicyclopentadiene to the desired product. The use of advanced catalysts and controlled reaction conditions is crucial for achieving high purity and minimizing by-products.
Chemical Reactions Analysis
Types of Reactions
Tricyclo(5.3.0.02,8)deca-3,5-diene undergoes various chemical reactions, including:
Hydrogenation: The compound can be hydrogenated to form tricyclo(5.2.1.02,6)decane.
Oxidation: It can be oxidized to form various oxygenated derivatives.
Substitution: The compound can undergo substitution reactions, where hydrogen atoms are replaced by other functional groups.
Common Reagents and Conditions
Hydrogenation: Palladium on alumina (Pd/γ-Al2O3) catalyst, heptane, 76°C.
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Substitution: Various halogenating agents and other electrophiles.
Major Products Formed
Hydrogenation: Tricyclo(5.2.1.02,6)decane.
Oxidation: Oxygenated derivatives such as alcohols, ketones, and carboxylic acids.
Substitution: Halogenated this compound derivatives.
Scientific Research Applications
Tricyclo(5.3.0.02,8)deca-3,5-diene has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and polymers.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a scaffold for drug development.
Industry: Utilized in the production of advanced materials, coatings, and adhesives.
Mechanism of Action
The mechanism of action of tricyclo(5.3.0.02,8)deca-3,5-diene involves its interaction with various molecular targets and pathways. The compound’s unique structure allows it to participate in diverse chemical reactions, influencing its reactivity and interactions with other molecules. For example, its hydrogenation mechanism involves the adsorption of the compound onto the catalyst surface, followed by the addition of hydrogen atoms to the double bonds .
Comparison with Similar Compounds
Similar Compounds
Dicyclopentadiene: A related compound with a similar tricyclic structure but different reactivity and applications.
Norbornene: Another polycyclic hydrocarbon with distinct chemical properties and uses.
Cyclopentadiene: A simpler diene that serves as a precursor to more complex polycyclic compounds.
Uniqueness
Tricyclo(53002,8)deca-3,5-diene is unique due to its specific tricyclic structure, which imparts distinct chemical properties and reactivity
Properties
CAS No. |
66039-62-1 |
|---|---|
Molecular Formula |
C10H12 |
Molecular Weight |
132.20 g/mol |
IUPAC Name |
tricyclo[5.3.0.02,8]deca-3,5-diene |
InChI |
InChI=1S/C10H12/c1-2-4-8-9-5-6-10(8)7(9)3-1/h1-4,7-10H,5-6H2 |
InChI Key |
DOLPNWFHCPODSH-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2C3C1C2C=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[9-(Dimethylamino)-1,5-dioxaspiro[5.5]undecan-9-yl]phenol](/img/structure/B14478762.png)
![Dimethyl 2,2'-[1,4-phenylenebis(methyleneoxy)]dibenzoate](/img/structure/B14478767.png)
![Ethanol, 2-[(3a,4,5,6,7,7a-hexahydro-4,7-methano-1H-inden-5-yl)oxy]-](/img/structure/B14478768.png)
![N-[6-(2-Cyclohexylethoxy)-3,4-dihydronaphthalen-1(2H)-ylidene]hydroxylamine](/img/structure/B14478776.png)
![1-Ethenyl-6-oxabicyclo[3.1.0]hexane](/img/structure/B14478778.png)
![Triphenyl[(phenylsulfanyl)methyl]phosphanium iodide](/img/structure/B14478783.png)
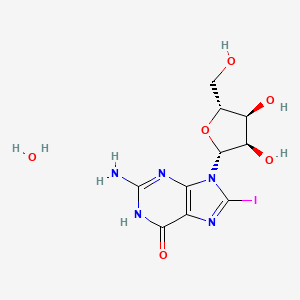

![2-Cyano-N-ethyl-2-{[(propylcarbamoyl)oxy]imino}acetamide](/img/structure/B14478791.png)
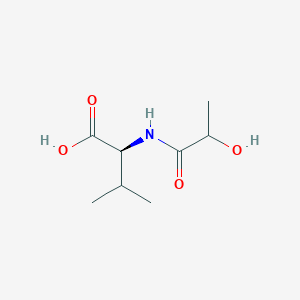
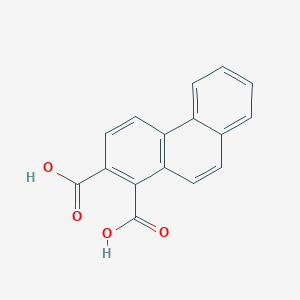
![Cyclohexanone, 2,6-bis[(4-azidophenyl)methylene]-4-(1-methylethyl)-](/img/structure/B14478816.png)
